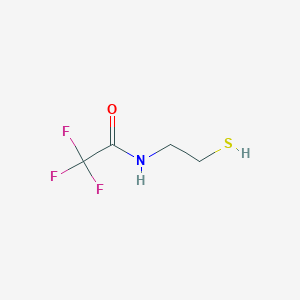

2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-(2-sulfanylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NOS/c5-4(6,7)3(9)8-1-2-10/h10H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITJDHZIMGTYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (CAS 1869-45-0)

This guide provides a comprehensive technical overview of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, a heterobifunctional linker gaining prominence in advanced drug delivery systems and targeted therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental chemical properties, detailed synthesis protocols, and key applications, offering a field-proven perspective on its utility and strategic implementation.

Introduction: A Molecule of Strategic Importance

2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is a specialized chemical reagent characterized by two distinct reactive moieties: a terminal thiol (mercaptan) group and a trifluoroacetamide-protected amine. This unique architecture makes it an invaluable tool in bioconjugation and the construction of complex molecular assemblies. The thiol group offers a nucleophilic handle for selective reactions, such as Michael additions or disulfide bond formation, while the trifluoroacetamide group provides a stable, yet selectively cleavable, protecting group for the amine. This dual functionality allows for sequential and controlled conjugation strategies, which are critical in the development of sophisticated drug delivery platforms.

The trifluoroacetyl group, in particular, imparts advantageous properties. Its strong electron-withdrawing nature enhances the stability of the amide bond, preventing premature cleavage in biological systems. This stability is crucial for linkers in antibody-drug conjugates (ADCs) and other targeted therapies, ensuring the payload remains attached until it reaches the target site.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1869-45-0 | [1] |

| Molecular Formula | C4H6F3NOS | [1] |

| Molecular Weight | 173.16 g/mol | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| pKa (Thiol) | ~8.2-10.5 (estimated based on mercaptoethylamine) | [2][3] |

| Solubility | Soluble in methanol. Miscible with a range of organic solvents. | [4], Inferred |

Spectroscopic Characterization:

While a publicly available, peer-reviewed spectrum for this specific compound is elusive, the expected spectral characteristics can be predicted based on its structure. Researchers synthesizing this compound should verify its identity and purity using the following techniques:

-

¹H NMR: Expected signals would include a triplet for the methylene group adjacent to the thiol, a quartet for the methylene group adjacent to the amide nitrogen (split by the amide proton), and a broad singlet for the amide proton. The thiol proton may be a broad singlet or may exchange with solvent.

-

¹³C NMR: Four distinct carbon signals are expected: two methylene carbons, the carbonyl carbon of the amide, and the trifluoromethyl carbon (which would appear as a quartet due to coupling with the three fluorine atoms).

-

¹⁹F NMR: A single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z 173.16 should be observable, along with characteristic fragmentation patterns.

Synthesis and Purification

The most direct and commonly cited synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide involves the reaction of cysteamine hydrochloride with an ethyl trifluoroacetate.[5] This method is efficient and proceeds under basic conditions.

Experimental Protocol: Synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide

Diagrammatic Workflow:

Caption: Synthetic workflow for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide.

Step-by-Step Methodology:

-

Reagent Preparation: To a solution of cysteamine hydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) at 0 °C.

-

Reaction Initiation: To the stirred solution from step 1, add ethyl trifluoroacetate (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Upon completion, remove the solvent under reduced pressure.

-

Extraction: Dissolve the resulting residue in ethyl acetate and wash with brine to remove salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Causality and Optimization:

-

Choice of Base: Triethylamine is used to neutralize the hydrochloride salt of cysteamine and to scavenge the acid generated during the reaction. The use of a slight excess ensures the reaction goes to completion.

-

Solvent: Methanol is a suitable solvent for both reactants.

-

Yield: This protocol has been reported to yield the desired product in up to 86% yield.[5]

-

Purification: Column chromatography is essential to remove unreacted starting materials and any potential side products, ensuring a high-purity final product required for subsequent conjugation reactions.

Core Reactivity and Applications in Drug Development

The utility of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide lies in its bifunctional nature, allowing for its use as a versatile linker.

The Role of the Thiol Group

The terminal thiol group is a potent nucleophile and readily participates in several key conjugation reactions:

-

Michael Addition: Reacts with α,β-unsaturated carbonyl compounds, such as maleimides, which are commonly found on antibodies or other targeting moieties.

-

Disulfide Bond Formation: Can be oxidized to form a disulfide bond with another thiol-containing molecule. This is a common strategy for creating cleavable linkers that are sensitive to the reducing environment within a cell.

-

Nucleophilic Substitution: Can displace leaving groups from alkyl halides or other electrophilic centers.

The Trifluoroacetamide as a Stable Protecting Group

The trifluoroacetamide group serves as a highly stable protecting group for the primary amine. Its stability is attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which reduces the nucleophilicity of the amide nitrogen and strengthens the amide bond. This group is generally stable to a wide range of reaction conditions but can be cleaved under specific, harsh basic conditions if required. This stability is a key advantage in multi-step syntheses.

Application in ROS-Responsive Drug Delivery

A notable application of this linker is in the construction of Reactive Oxygen Species (ROS)-responsive drug delivery systems.[5] In one such system, the thiol group of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is reacted with another thiol-containing molecule and acetone to form a thioacetal. This thioacetal linkage is stable under normal physiological conditions but is cleaved in the presence of high levels of ROS, which are often found in the tumor microenvironment. This targeted cleavage results in the release of the conjugated drug, such as doxorubicin, at the desired site of action, minimizing off-target toxicity.[5]

Diagram of ROS-Responsive Cleavage:

Sources

A Technical Guide to the Solubility Parameters of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide for Advanced Drug Formulation

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the determination and application of solubility parameters for the compound 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide. Given the absence of published solubility parameter data for this specific molecule, this guide provides the necessary theoretical frameworks and experimental protocols to determine these critical values, empowering formulation scientists to make informed decisions for solvent selection, excipient compatibility, and the design of advanced drug delivery systems.

Introduction: The Critical Role of Solubility Parameters

The success of an orally administered drug is fundamentally linked to its solubility.[1][2] A drug must dissolve in gastrointestinal fluids to be absorbed into systemic circulation and exert its therapeutic effect.[1][2] For novel chemical entities like 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, understanding and predicting solubility behavior is a cornerstone of pre-formulation and formulation development.

Solubility parameters provide a powerful numerical framework for predicting how a material will interact with various solvents and polymers.[3][4] Developed by Charles M. Hansen, the Hansen Solubility Parameters (HSP) are particularly useful, deconstructing the total cohesive energy of a substance into three distinct components[5][6]:

-

δD (Dispersion): Energy derived from atomic van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Together, these three parameters (δD, δP, δH) act as coordinates for a point in a three-dimensional "Hansen space".[5] The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[5][7] This guide will detail both theoretical and experimental methods to define the HSP coordinates for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide.

Part 1: Theoretical Estimation via Group Contribution Methods

In the absence of experimental data, solubility parameters can be estimated with reasonable accuracy using group contribution methods.[8][9][10] These methods are founded on the principle that each functional group within a molecule contributes a specific value to its overall physical properties.[11][12] The Hoftyzer-van Krevelen method is a widely used approach for estimating HSP.[8][13]

The calculation involves summing the contributions of each functional group (i) to the dispersion forces (Fdi), polar forces (Fpi), and hydrogen bonding energies (Ehi), and dividing by the total molar volume (V), which is also determined by group contributions (Vi).

-

δd = ΣFdi / ΣVi

-

δp = (ΣFpi²)½ / ΣVi

-

δh = (ΣEhi)½ / ΣVi

The molecular structure of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (C₄H₆F₃NOS, Mol. Wt.: 173.16 g/mol [14]) is: CF₃-C(=O)-NH-CH₂-CH₂-SH .

The functional groups for the purpose of this calculation are:

-

-CF₃ (Trifluoromethyl)

-

-CONH- (Amide)

-

-CH₂- (Methylene) - counted twice

-

-SH (Thiol)

The following table summarizes the group contribution values obtained from established literature and the resulting calculated HSP.

| Functional Group | Quantity (n) | Molar Volume Contribution Vᵢ (cm³/mol) | Dispersion Contribution Fdi (J½cm1.5/mol) | Polar Contribution Fpi (J½cm1.5/mol) | Hydrogen Bonding Contribution Ehi (J/mol) |

| -CF₃ | 1 | 44.0 | 440 | 780 | 0 |

| -CONH- | 1 | 24.5 | 820 | 1025 | 15000 |

| -CH₂- | 2 | 16.1 | 270 | 0 | 0 |

| -SH | 1 | 22.5 | 450 | 310 | 2500 |

| Total (Σ) | V = 113.2 | ΣFdi = 2050 | ΣFpi² = 1,708,025 | ΣEhi = 17500 |

Calculated Hansen Solubility Parameters:

| Parameter | Formula | Calculation | Result (MPa½) |

| δD (Dispersion) | ΣFdi / V | 2050 / 113.2 | 18.1 |

| δP (Polar) | (ΣFpi²)½ / V | (1,708,025)½ / 113.2 | 11.5 |

| δH (Hydrogen Bonding) | (ΣEhi)½ / V | (17500)½ / 113.2 | 1.2 |

Note: Group contribution values are sourced from D.W. van Krevelen and P.J. Hoftyzer, "Properties of Polymers: Their Estimation and Correlation with Chemical Structure". While these calculated values provide a strong starting point, experimental verification is crucial for critical applications.

Part 2: Experimental Determination of the Hansen Solubility Sphere

The most accurate method for determining a solute's HSP is through empirical solvency testing.[15][16] The process involves observing the solubility of the target compound in a series of well-characterized solvents. The set of "good" solvents (those that dissolve the compound) will define a sphere in Hansen space. The center point of this sphere represents the HSP of the solute.[15][16]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by using a diverse range of solvents that span the Hansen space, ensuring the resulting solubility sphere is well-defined.

1. Materials & Preparation:

-

Solute: 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (purity >98%).

-

Solvents: A set of 20-25 solvents with known HSPs (see table below for examples). Solvents should be high purity (e.g., HPLC grade).

-

Equipment: 4 mL glass vials with screw caps, analytical balance, vortex mixer, temperature-controlled shaker/incubator set to 25°C.

2. Solvent Selection: A diverse set of solvents is critical. The chosen solvents should have a wide range of δD, δP, and δH values.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| 1,4-Dioxane | 17.5 | 1.8 | 9.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

3. Solubility Assessment:

-

Accurately weigh 10 mg of the solute into each labeled vial.

-

Add 2 mL of the respective solvent to each vial. This corresponds to a concentration of 5 mg/mL.

-

Securely cap the vials and vortex for 30 seconds.

-

Place vials in a shaker incubator at 25°C for 24 hours to ensure equilibrium is reached.

-

After 24 hours, visually inspect each vial against a dark background.

-

Assign a binary score:

-

Score = 1 (Good Solvent): If the solution is perfectly clear with no visible solid particles.

-

Score = 0 (Poor Solvent): If any solid particles remain, or if the solution is hazy or cloudy.

-

4. Data Analysis and Sphere Calculation:

-

Input the known HSP values for each solvent and its corresponding binary score (1 or 0) into a specialized software program (e.g., HSPiP) or a spreadsheet equipped with a solver function.

-

The software algorithm will calculate the optimal center coordinates (δD, δP, δH of the solute) and radius (R₀) for a sphere that best encloses all the "good" solvents (Score=1) while excluding the "poor" solvents (Score=0).

Workflow for Experimental HSP Determination

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for determining Hansen Solubility Parameters.

Part 3: Application and Interpretation of HSP Data

Once the HSP values (δD, δP, δH) and the interaction radius (R₀) for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide are determined, they can be used to predict its compatibility with other substances, such as solvents, excipients, or polymers.

The Relative Energy Difference (RED) Number

The primary tool for this prediction is the Relative Energy Difference (RED) number.[5] The RED describes how "close" a solvent's HSP is to the center of the solute's solubility sphere. It is calculated by dividing the distance (Ra) between the solute (1) and the solvent (2) in Hansen space by the solute's interaction radius (R₀).

The distance (Ra) is calculated using the formula: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [7][17]

The RED number is then: RED = Ra / R₀ [5]

The interpretation of the RED number is straightforward:

-

RED < 1: High affinity. The solvent is inside the solubility sphere, and dissolution is highly likely.

-

RED = 1: The solvent is at the boundary of the sphere. Partial solubility may occur.

-

RED > 1: Low affinity. The solvent is outside the sphere, and the substance is unlikely to dissolve.[18]

Practical Application Example: Polymer Selection for Amorphous Solid Dispersion

A common goal in drug development is to improve the bioavailability of poorly soluble drugs by creating an amorphous solid dispersion (ASD), where the drug is molecularly dispersed within a polymer matrix. A key requirement for a stable ASD is the miscibility of the drug and the polymer. HSP can guide the selection of a suitable polymer.

Scenario: Suppose the experimentally determined HSP for our compound are [δD=18.5, δP=12.0, δH=10.5] with a radius R₀=7.5 . We want to screen two common pharmaceutical polymers:

-

Polyvinylpyrrolidone (PVP K30): HSP = [18.1, 11.3, 11.0]

-

Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS): HSP = [17.5, 10.5, 9.8]

Calculations:

-

For PVP K30:

-

Ra² = 4(18.5-18.1)² + (12.0-11.3)² + (10.5-11.0)² = 4(0.16) + 0.49 + 0.25 = 1.38

-

Ra = 1.17

-

RED = 1.17 / 7.5 = 0.16

-

-

For HPMCAS:

-

Ra² = 4(18.5-17.5)² + (12.0-10.5)² + (10.5-9.8)² = 4(1.0) + 2.25 + 0.49 = 6.74

-

Ra = 2.60

-

RED = 2.60 / 7.5 = 0.35

-

References

-

Hansen solubility parameter - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Zhang, R., et al. (2021). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes, 11(12), 936. Available from: [Link]

-

HSP Basics - Hansen Solubility Parameters. (n.d.). Retrieved January 25, 2026, from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved January 25, 2026, from [Link]

- Grulke, E. A. (1999). Solubility parameter values. In J. Brandrup, E. H. Immergut, & E. A. Grulke (Eds.), Polymer Handbook (4th ed., pp. VII/675-VII/714). John Wiley & Sons.

-

Burke, J. (1984). Solubility Parameters: Theory and Application. AICCM Bulletin, 10(2), 15-58. Available from: [Link]

- Mohammadi, A. H., & Richon, D. (2011). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Industrial & Engineering Chemistry Research, 50(18), 10899-10905.

-

ResearchGate. (n.d.). Solubility parameters calculated by using Hoy and Hoftyzer-Van Krevelen group contribution methods. Retrieved January 25, 2026, from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

-

Kucera, L. R., et al. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules, 45(4), 2067-2077. Available from: [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

-

American Elements. (n.d.). 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Application of the group contribution method of Fedors for estimate interne energy, molar volume, and total Hildebrand solubility parameter of nimodipine. Retrieved January 25, 2026, from [Link]

- Díaz de los Ríos, M., & Hernández, E. (2021). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Universal Journal of Green Chemistry, 2(2), 321-330.

- Kucera, L. R., et al. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. Macromolecules, 45(4), 2067-2077.

-

PubChem. (n.d.). 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide. Retrieved January 25, 2026, from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Application of the solubility parameter concept to assist with oral delivery of poorly water‐soluble drugs – a PEARRL review. Retrieved January 25, 2026, from [Link]

-

ACS Sustainable Chemistry & Engineering. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. Retrieved January 25, 2026, from [Link]

-

NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. Retrieved January 25, 2026, from [Link]

-

Pirika. (n.d.). Consideration of Hansen solubility parameters. Part 1. Retrieved January 25, 2026, from [Link]

-

GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Relative energy difference (RED) results by Hansen solubility parameters (HSPs) of bioactive compounds from wild thyme for green solvents in comparison with n-hexane. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. ACS Sustainable Chemistry & Engineering, 12(6), 2390-2400. Available from: [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Just, S., et al. (2013). Improved Group Contribution Parameter Set for the Application of Solubility Parameters to Melt Extrusion. Journal of Pharmaceutical Sciences, 102(8), 2794-2805. Available from: [Link]

-

Hansen Solubility Parameters. (n.d.). Factor of 4. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. Retrieved January 25, 2026, from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. seppic.com [seppic.com]

- 3. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 4. researchgate.net [researchgate.net]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 8. mdpi.com [mdpi.com]

- 9. kinampark.com [kinampark.com]

- 10. kinampark.com [kinampark.com]

- 11. kinampark.com [kinampark.com]

- 12. hansen-solubility.com [hansen-solubility.com]

- 13. researchgate.net [researchgate.net]

- 14. americanelements.com [americanelements.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. kinampark.com [kinampark.com]

- 17. Factor of 4 | Hansen Solubility Parameters [hansen-solubility.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Degradation of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, a molecule of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct stability studies on this specific compound, this guide synthesizes information based on the well-established reactivity of its core functional moieties: a trifluoroacetamide and a primary thiol. We will explore the probable hydrolytic and oxidative degradation mechanisms, providing a framework for identifying potential degradants. Furthermore, this guide outlines detailed, field-proven experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The insights and methodologies presented herein are designed to equip researchers with the necessary tools to thoroughly assess the stability profile of this and structurally related molecules, a critical step in the drug development process.

Introduction: Understanding the Molecule

2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is a bifunctional molecule featuring a highly fluorinated amide and a reactive thiol group. The trifluoroacetyl group often imparts unique properties to parent molecules, including altered lipophilicity and metabolic stability. The mercaptoethylamine backbone is a common structural motif in various biologically active compounds and chelating agents. A thorough understanding of the stability of this molecule is paramount for its potential development as a therapeutic agent or agrochemical, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities.

This guide will delve into the two primary anticipated degradation pathways:

-

Hydrolysis of the Trifluoroacetamide Bond: Amide bonds are susceptible to cleavage under both acidic and basic conditions. The strong electron-withdrawing nature of the trifluoromethyl group is expected to influence the rate and mechanism of this hydrolysis.

-

Oxidation of the Thiol Group: Thiols are readily oxidized to various sulfur-containing species, including disulfides, sulfinic acids, and sulfonic acids. This process can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents.

A robust stability testing program, as outlined in this guide, is essential to identify and quantify these degradation products, thereby ensuring the safety and efficacy of any potential drug product.[1]

Predicted Degradation Pathways

Based on fundamental organic chemistry principles, we can predict the most likely degradation routes for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide.

Hydrolytic Degradation

The amide bond in the molecule is a potential site for hydrolytic cleavage. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which then collapses to yield 2-aminoethanethiol and trifluoroacetic acid.

-

Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon, again forming a tetrahedral intermediate. This intermediate then expels the trifluoroacetate anion to form 2-aminoethanethiol.

Oxidative Degradation

The thiol (-SH) group is highly susceptible to oxidation. The nature of the oxidant and the reaction conditions will determine the final degradation product(s).

-

Formation of the Disulfide Dimer: Mild oxidizing agents or even atmospheric oxygen can lead to the formation of a disulfide-linked dimer. This is a common and often reversible oxidation pathway for thiols.

-

Formation of Sulfinic and Sulfonic Acids: Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, can further oxidize the thiol to a sulfinic acid (-SO₂H) and subsequently to a sulfonic acid (-SO₃H). These are generally irreversible oxidation steps.

A Framework for Stability Assessment: Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing critical information on the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Experimental Protocol: Forced Degradation

This protocol is designed to induce degradation to a target level of 5-20%, as recommended by regulatory guidelines.[2]

Materials:

-

2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

-

If no degradation is observed, repeat with 1 M HCl.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at room temperature for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

-

If no degradation is observed, repeat with 1 M NaOH and/or gentle heating (e.g., 40°C).

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Incubate at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.

-

If no degradation is observed, repeat with 30% H₂O₂.

-

-

Thermal Degradation:

-

Transfer a solid sample of the compound to a vial and place it in an oven at 80°C for 48 hours.

-

At appropriate time points, dissolve a portion of the solid in methanol and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure, prepare the samples for analysis.

-

Data Presentation: Summary of Potential Degradation Products

| Stress Condition | Predicted Degradation Product(s) | Rationale |

| Acid Hydrolysis | 2-Aminoethanethiol, Trifluoroacetic acid | Cleavage of the amide bond. |

| Base Hydrolysis | 2-Aminoethanethiol, Trifluoroacetate | Cleavage of the amide bond. |

| Oxidation | Disulfide dimer, Sulfinic acid derivative, Sulfonic acid derivative | Oxidation of the thiol group. |

| Thermal | To be determined by analysis | Potential for various reactions. |

| Photolytic | To be determined by analysis | Potential for various reactions. |

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[3] HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity, selectivity, and ability to provide structural information about the analytes.

Experimental Protocol: HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical starting point would be 5% B, increasing to 95% B over 10 minutes, followed by a hold and re-equilibration. This gradient should be optimized to achieve adequate separation of the parent compound and all degradation products.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive and negative modes should be evaluated. Positive mode is likely to be more sensitive for the parent compound and its amine-containing degradants.

-

Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity of the parent compound.

-

MS Scan Mode: Full scan MS to identify the molecular ions of the parent and potential degradation products.

-

MS/MS Scan Mode: Product ion scan of the parent compound's molecular ion to determine its fragmentation pattern. This will aid in the structural elucidation of degradation products which may share common fragments.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, develop MRM transitions for the parent compound and each identified degradation product.

Sample Preparation:

-

Forced degradation samples should be diluted with the initial mobile phase composition to ensure compatibility with the reverse-phase column and to minimize peak distortion.[4]

-

A "dilute-and-shoot" approach is often sufficient for these in-vitro samples.[4]

Data Interpretation and Structural Elucidation

The mass spectrometer will provide crucial data for identifying the degradation products.

-

Molecular Ion Information: The full scan MS data will reveal the molecular weights of the degradation products.

-

Fragmentation Patterns: The MS/MS spectra will show how the molecules break apart.[5] The fragmentation of the trifluoroacetamide and the mercaptoethyl moieties will provide structural clues. For instance, the loss of the trifluoroacetyl group or fragments corresponding to the sulfur-containing portion of the molecule can be monitored.[6]

Conclusion and Future Directions

This technical guide provides a foundational understanding of the potential stability challenges and a robust analytical framework for assessing 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide. The primary degradation pathways are predicted to be hydrolysis of the trifluoroacetamide bond and oxidation of the thiol group. The provided forced degradation and HPLC-MS/MS protocols offer a comprehensive approach to systematically investigate these pathways, identify degradation products, and develop a stability-indicating method.

For researchers and drug development professionals, the successful application of these methodologies will be critical in determining the viability of this molecule for further development. Future work should focus on the isolation and definitive structural characterization of any significant degradation products using techniques such as NMR spectroscopy. Furthermore, the kinetics of the degradation processes should be investigated to establish a comprehensive stability profile and inform formulation and storage strategies.

References

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

-

Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Available at: [Link]

-

Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Diva-Portal.org. Available at: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminous. Available at: [Link]

-

ICH Guidelines Q1A, Q1B & Q1C | Stability approach | Stress testing | Photostability. (2025, July 17). YouTube. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]

-

ICH Q1A(R2) Guideline. (n.d.). ICH. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Available at: [Link]

-

Mass spectrometry 1. (2023, January 29). Chemistry LibreTexts. Available at: [Link]

-

Sample preparation for HPLC analysis of drug products. (n.d.). ResearchGate. Available at: [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Available at: [Link]

-

Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. Available at: [Link]

-

Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). ScienceDirect. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Available at: [Link]

-

Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). Available at: [Link]

-

Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018, November 14). YouTube. Available at: [Link]

-

CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements. (2021, March 3). PubMed. Available at: [Link]

-

Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Metabo-sci. Available at: [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]

-

SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Available at: [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products. (2025, June 24). FDA. Available at: [Link]

Sources

An In-Depth Technical Guide to 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, a specialized chemical reagent with significant potential in biochemical research and pharmaceutical development. The document details the compound's fundamental physicochemical properties, outlines a robust protocol for its synthesis and characterization, and explores its primary application as a strategic tool in chemical biology and drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this trifluoroacetylated aminothiol.

Introduction: The Strategic Value of Trifluoroacetylation

In the landscape of modern drug discovery and chemical biology, the precise modification of biomolecules is paramount. 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide emerges as a key reagent in this context, effectively serving as a protected form of cysteamine. Cysteamine, an aminothiol naturally synthesized in the human body, is a potent antioxidant and is used in the treatment of the genetic disorder cystinosis.[1] However, the high reactivity of its free sulfhydryl (thiol) group complicates its use in multi-step synthetic pathways where selective modification of the amino group is desired.

The introduction of the trifluoroacetyl group onto the nitrogen atom provides a chemically stable yet readily cleavable protecting group.[2][3] This strategic protection allows for reactions involving the thiol group while the amine remains inert. The electron-withdrawing nature of the trifluoromethyl moiety imparts unique chemical properties, influencing the molecule's reactivity and stability. This guide will elucidate the synthesis, characterization, and utility of this important building block.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is foundational to its successful application. The key identifiers and properties of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide are summarized below.

| Property | Value | Source |

| Chemical Formula | C₄H₆F₃NOS | [4] |

| Molecular Weight | 173.16 g/mol | [4] |

| IUPAC Name | 2,2,2-trifluoro-N-(2-sulfanylethyl)acetamide | - |

| CAS Number | 1869-45-0 | [4] |

| Appearance | (Predicted) White to off-white solid or oil | - |

| Solubility | Expected to be soluble in polar organic solvents | - |

Note: Experimental data for properties such as melting point, boiling point, and density are not widely reported in publicly accessible literature, reflecting the compound's primary use as a synthetic intermediate rather than an isolated final product.

Synthesis and Characterization: A Strategic Approach

The synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide requires a careful strategy to achieve selective N-acylation over the more nucleophilic thiol group. Direct acylation of cysteamine with a trifluoroacetylating agent like trifluoroacetic anhydride (TFAA) is often complicated by competing S-acylation and the potential for a thermodynamically favored S-to-N acyl transfer.[5]

Therefore, a more robust and reliable method involves the temporary protection of the thiol group, followed by N-acylation and subsequent deprotection. A common and effective strategy employs a disulfide bond as the protecting group, starting from cystamine dihydrochloride.

Synthesis Workflow

The synthesis can be visualized as a three-stage process: N-acylation of the disulfide-protected amine, reduction of the disulfide bond to liberate the free thiol, and purification.

Caption: Synthesis workflow for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide.

Detailed Experimental Protocol

This protocol is a representative method adapted from standard organic synthesis techniques for selective N-acylation of aminothiols.

Materials:

-

Cystamine dihydrochloride

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Part A: Synthesis of N,N'-bis(trifluoroacetyl)cystamine

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend cystamine dihydrochloride (1 equivalent) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (TEA) (2.2 equivalents) dropwise to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.

-

Causality: TEA is a non-nucleophilic base that acts as an acid scavenger for the HCl generated from the salt and the trifluoroacetic acid byproduct of the reaction, driving the acylation forward.

-

-

Acylation: Slowly add trifluoroacetic anhydride (TFAA) (2.2 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N,N'-bis(trifluoroacetyl)cystamine, which can be used directly in the next step.

Part B: Reduction to 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide

-

Dissolution: Dissolve the crude N,N'-bis(trifluoroacetyl)cystamine from Part A in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

-

Reduction: Add a solution of Tris(2-carboxyethyl)phosphine (TCEP) (1.1 equivalents) in the same buffer. Stir the reaction at room temperature for 1-2 hours.

-

Causality: TCEP is a potent, selective, and stable reducing agent for disulfide bonds that is effective under a wide range of pH and is less reactive towards other functional groups compared to thiol-based reductants like DTT.[6]

-

-

Extraction: Extract the aqueous reaction mixture three times with ethyl acetate.

-

Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure. Expected ¹H NMR signals would include multiplets for the two methylene groups (-CH₂-CH₂-) and a broad signal for the amide N-H and thiol S-H protons. ¹⁹F NMR would show a characteristic singlet for the -CF₃ group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition, matching the molecular formula C₄H₆F₃NOS.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch, C=O stretch (amide I), and S-H stretch.

Applications in Research and Drug Development

The primary utility of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide lies in its role as a protected building block and chemical probe.

Amine Protection in Synthesis

The trifluoroacetyl (TFA) group is a well-established protecting group for primary and secondary amines.[2] It is stable to strongly acidic conditions used for the cleavage of other protecting groups like Boc, but it can be readily removed under mild basic conditions (e.g., aqueous ammonia or potassium carbonate in methanol), ensuring orthogonality in complex synthetic schemes.[2][6] This allows for:

-

Selective Thiol Modification: The free thiol group can be engaged in reactions such as Michael additions, disulfide bond formation, or conjugation to surfaces (e.g., gold nanoparticles) while the amine is protected.

-

Peptide and Peptidomimetic Synthesis: It can be used to introduce a terminal cysteamine-like moiety into a peptide sequence, which is valuable for creating cyclic peptides, introducing labels, or mimicking disulfide bridges.

Chemical Biology and Proteomics

The introduction of fluorinated tags is a growing area in chemical biology. While the direct application of this specific molecule is not broadly documented, its structure lends itself to several potential uses:

-

¹⁹F NMR Probes: The trifluoromethyl group provides a clean and sensitive handle for ¹⁹F NMR studies, which can be used to monitor the binding of the molecule to proteins or other biological targets in a complex mixture without background interference.

-

Reagents for Protein Modification: After deprotection of the amine, the molecule could be further functionalized to create bifunctional crosslinkers or affinity labels, where the thiol group targets cysteine residues on proteins.

Safety and Handling

-

Hazard Classification (Predicted):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

Avoid contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Due to the presence of a free thiol, which is susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the formation of the corresponding disulfide.

-

Conclusion

2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide is a valuable synthetic intermediate whose utility is derived from the strategic use of the trifluoroacetyl group to protect the amine of cysteamine. This protection allows for selective chemistry to be performed at the thiol position, a critical capability in the synthesis of complex molecules for pharmaceutical and biochemical applications. While detailed physicochemical data remains sparse, the synthetic routes are logical and achievable through established organic chemistry principles. As the demand for precisely engineered biomolecules and chemical probes grows, the application of such strategically protected building blocks is set to expand, offering researchers powerful tools for innovation.

References

-

Besouw, M., et al. (2013). Cysteamine: a multi-faceted antioxidant. Radical Biology and Medicine, 62, 1-11. Available at: [Link]

-

Millar, A., et al. (2009). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Propellants, Explosives, Pyrotechnics, 34(5), 389-396. Available at: [Link]

-

Fernandez, C., et al. (1995). Synthesis and radioprotective activity of new cysteamine and cystamine derivatives. European Journal of Medicinal Chemistry, 30(2), 145-154. Available at: [Link]

-

Lahiani-Skiba, M., et al. (2021). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. Available at: [Link]

-

Dekker, F. J., & Sewald, N. (2006). N-Trifluoroacetylamino acids in peptide chemistry. Amino Acids, 31(1), 1-15. Available at: [Link]

-

Weygand, F., & Csendes, E. (1952). N-Trifluoracetyl-aminosäuren. Angewandte Chemie, 64(5), 136-136. Available at: [Link]

-

Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. Journal of Organic Chemistry, 56(8), 2648-2650. Available at: [Link]

-

PubChem. (n.d.). Cysteamine. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Available at: [Link]

-

Gahl, W. A., et al. (2002). Cysteamine therapy for children with nephropathic cystinosis. New England Journal of Medicine, 347(2), 111-121. Available at: [Link]

-

Le, S., et al. (2022). Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent. The Journal of Organic Chemistry, 87(15), 10073-10079. Available at: [Link]

-

Behrendt, R., et al. (2016). The Trifluoroacetyl Group as a Versatile Tool in Organic Synthesis. Angewandte Chemie International Edition, 55(39), 11696-11708. Available at: [Link]

-

American Elements. (n.d.). 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide. Available at: [Link]

-

American Elements. (n.d.). 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide. Available at: [Link]

Sources

- 1. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide: Synthesis, Properties, and Potential Applications

Foreword: Unveiling a Novel Chemical Entity

This technical guide provides a comprehensive preliminary research overview of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, a molecule of significant interest at the intersection of medicinal chemistry and chemical biology. While direct literature on this specific compound is sparse, this document synthesizes foundational chemical principles and data from closely related analogues to present a robust theoretical and practical framework. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis, properties, and potential applications of this intriguing fluorinated aminothiol derivative. We will delve into its plausible synthesis, predicted reactivity, potential as a therapeutic agent or biochemical probe, and the analytical methodologies for its characterization.

Molecular Overview and Physicochemical Properties

2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, also known as N-(trifluoroacetyl)cysteamine, possesses a unique combination of functional groups: a reactive thiol, a stable amide linkage, and an electron-withdrawing trifluoroacetyl group. This trifecta of functionalities suggests a rich chemical landscape for exploration.

| Property | Value/Information | Source |

| Molecular Formula | C4H6F3NOS | |

| Molecular Weight | 173.16 g/mol | |

| CAS Number | 1869-45-0 | |

| Appearance | Inferred to be a solid or oil at room temperature. | N/A |

| Solubility | Expected to be soluble in a range of organic solvents. | N/A |

| pKa (Thiol) | Predicted to be slightly lower than that of cysteamine (~8.2) due to the electron-withdrawing nature of the trifluoroacetyl group. | Inferred |

Synthesis and Characterization

Proposed Synthetic Protocol: N-Trifluoroacetylation of Cysteamine

This protocol is based on established methods for the N-acylation of amines.

Reaction Scheme:

Figure 1: Proposed synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide.

Materials:

-

Cysteamine hydrochloride

-

Ethyl trifluoroacetate

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Methodology:

-

Preparation of Cysteamine Free Base: In a round-bottom flask, dissolve cysteamine hydrochloride in a minimal amount of deionized water. Cool the solution in an ice bath and add one equivalent of a suitable base (e.g., sodium hydroxide solution) dropwise to liberate the free amine. Extract the aqueous solution with an organic solvent like DCM. Dry the organic extracts over anhydrous sodium sulfate, filter, and use the resulting solution of cysteamine free base directly in the next step. Rationale: Cysteamine is often supplied as a hydrochloride salt to improve stability. The free amine is required for the acylation reaction.

-

N-Acylation Reaction: To the solution of cysteamine free base in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add one equivalent of ethyl trifluoroacetate. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: The use of an ester of trifluoroacetic acid provides a milder and more selective acylation compared to the highly reactive trifluoroacetic anhydride, minimizing side reactions. The reaction is performed under anhydrous and inert conditions to prevent hydrolysis of the ester and oxidation of the thiol.

-

Work-up: Upon completion, wash the reaction mixture sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Rationale: The aqueous work-up removes the base, any remaining starting materials, and the ethanol byproduct.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide. Rationale: Chromatographic purification is essential to remove any unreacted starting materials and potential side products, such as the S-acylated or di-acylated species.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet for the methylene group adjacent to the sulfur, a quartet for the methylene group adjacent to the nitrogen (split by the neighboring methylene and the amide proton), a broad singlet for the amide proton, and a singlet or broad signal for the thiol proton.

-

¹³C NMR: Characteristic signals for the two methylene carbons, the carbonyl carbon, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling) are expected.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoroacetyl group. The chemical shift of trifluoroacetamides typically falls in the range of -67 to -85 ppm relative to CFCl₃[1].

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): The protonated molecule [M+H]⁺ would be expected as the base peak.

-

Fragmentation Pattern: The fragmentation of N-trifluoroacetylated compounds is expected to proceed via cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the amide bond[2].

Chemical Reactivity and Properties

The chemical behavior of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is dictated by its three key functional groups.

Figure 2: Key reactive sites and properties of the molecule.

The Thiol Group: A Hub of Reactivity

The thiol group is the most reactive site for many biochemical and chemical transformations.

-

Oxidation: The thiol is susceptible to oxidation, particularly in the presence of air and metal ions, to form the corresponding disulfide, N,N'-(disulfanediylbis(ethane-2,1-diyl))bis(2,2,2-trifluoroacetamide). This process is often reversible. Cysteamine itself is known to be unstable in aqueous solutions due to rapid oxidation to cystamine[3].

-

Nucleophilicity: The thiolate anion, formed under basic conditions, is a potent nucleophile and can participate in a variety of reactions, including Michael additions to α,β-unsaturated carbonyl compounds and substitution reactions with alkyl halides.

-

Thiol-Disulfide Exchange: This is a crucial reaction in biological systems. The thiol group of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide can react with disulfide bonds in proteins and other molecules, leading to the formation of a mixed disulfide. This reactivity is the basis for the therapeutic action of cysteamine in cystinosis[4].

The Trifluoroacetamide Group: A Modulator of Properties

The trifluoroacetyl group significantly influences the overall properties of the molecule.

-

Stability and Deprotection: The trifluoroacetyl group is a stable amide linkage. It can be cleaved under basic conditions to release the parent amine, cysteamine. This property could be exploited for pro-drug strategies.

-

Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group will decrease the basicity of the amide nitrogen and is expected to lower the pKa of the thiol group, making it a stronger acid compared to the thiol in N-acetylcysteamine.

-

Lipophilicity: The fluorine atoms will increase the lipophilicity of the molecule, which can have significant implications for its biological activity, including membrane permeability and interaction with hydrophobic binding pockets of proteins[5].

Potential Applications in Drug Development and Research

The unique structural features of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide suggest several promising avenues for its application.

As a Potential Therapeutic Agent

Cysteamine and its derivatives have a wide range of therapeutic applications[4]. The introduction of the trifluoroacetyl group could modulate these activities or introduce new ones.

Figure 3: Potential therapeutic applications based on the chemistry of the molecule.

-

Cystinosis: Cysteamine is the standard treatment for the genetic disorder cystinosis[6]. The trifluoroacetylated derivative could act as a pro-drug with improved pharmacokinetic properties, such as better oral bioavailability and central nervous system penetration.

-

Neurodegenerative Diseases: Cysteamine and cystamine have shown neuroprotective effects in models of Huntington's and Parkinson's diseases[7]. The increased lipophilicity of the fluorinated analogue may enhance its ability to cross the blood-brain barrier.

-

Antimicrobial and Anticancer Activity: The thiol group is known to interact with various biological targets. The incorporation of a trifluoroacetyl moiety could enhance the potency and selectivity of the compound towards microbial or cancer-specific targets.

As a Biochemical Probe

The reactivity of the thiol group makes this molecule a potential tool for chemical biology research.

-

Protein Labeling: The thiol can be used to selectively label cysteine residues in proteins through disulfide exchange or by reaction with electrophilic sites. The trifluoroacetyl group provides a ¹⁹F NMR handle for tracking the labeled protein.

-

Enzyme Inhibition: The molecule could act as an inhibitor of enzymes that have a cysteine residue in their active site.

-

Studying Oxidative Stress: As a thiol-containing compound, it can be used in cellular studies to investigate the effects of oxidative stress and the role of thiol-containing molecules in cellular defense mechanisms.

Experimental Protocols: Exemplary Workflows

The following protocols are hypothetical and intended to serve as a starting point for researchers.

Protocol for Thiol-Disulfide Exchange with a Model Disulfide

This protocol describes a general procedure to evaluate the reactivity of the thiol group.

Materials:

-

2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Prepare a stock solution of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide in a suitable organic solvent (e.g., DMSO) and a stock solution of DTNB in the phosphate buffer.

-

In a cuvette, add the phosphate buffer and a known concentration of DTNB.

-

Initiate the reaction by adding a small volume of the 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide stock solution to the cuvette.

-

Immediately monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of the thiol-disulfide exchange reaction.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

Protocol for Deprotection of the Trifluoroacetyl Group

This protocol outlines a general method for the cleavage of the trifluoroacetyl group.

Materials:

-

2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide

-

Aqueous base (e.g., 1 M Sodium Hydroxide or Potassium Carbonate)

-

Methanol or another suitable solvent

-

Acid for neutralization (e.g., 1 M HCl)

-

Analytical technique for monitoring (e.g., HPLC or LC-MS)

Step-by-Step Methodology:

-

Dissolve 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide in methanol.

-

Add an excess of the aqueous base to the solution.

-

Stir the reaction at room temperature and monitor its progress by HPLC or LC-MS, looking for the disappearance of the starting material and the appearance of cysteamine.

-

Upon completion, neutralize the reaction mixture with acid.

-

Analyze the product to confirm the formation of cysteamine.

Safety and Handling

While specific toxicity data for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is not available, general precautions for handling thiols and acetamides should be followed.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: Thiols are known for their strong, unpleasant odors. Acetamides can be irritants. Cysteamine can cause adverse effects if ingested[6].

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent oxidation of the thiol group.

Conclusion and Future Directions

2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide represents a promising, yet underexplored, chemical entity. Its synthesis is feasible through established chemical transformations, and its unique combination of functional groups suggests a wide range of potential applications in drug discovery and as a biochemical tool. Future research should focus on the development of a robust and scalable synthesis, a thorough investigation of its physicochemical and pharmacological properties, and an exploration of its efficacy in relevant biological models. This white paper provides a solid foundation for initiating such investigations.

References

- Besada, C., Pescina, S., et al. (2020). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Pharmaceutical and Biomedical Analysis, 191, 113591.

- Wikipedia. (2024). Cysteamine.

- Weygand, F., & Geiger, R. (1956). Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. Chemische Berichte, 89(3), 647-652.

- O'Hagan, D. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4384.

- Gibrat, C., & Cicchetti, F. (2019). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. Frontiers in Neurology, 10, 1288.

- Robbe, Y., Fernandez, J. P., et al. (1985). Synthesis and radioprotective activity of new cysteamine and cystamine derivatives. European Journal of Medicinal Chemistry, 20(1), 43-50.

- Bernardim, B., et al. (2020). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues.

- Kim, D. S., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 88(11), 7136-7142.

- European Patent Office. (2017). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- Sjöberg, P. J., & Merenyi, F. (1997). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. For mass spectra, see Fig. 3.

- Fischer, C. (2016). Cleavage of Fm-Thiol protecting group.

- Grynkiewicz, G., et al. (2020).

- Grynkiewicz, G., et al. (2020).

- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330.

- Park, H., & Lee, J. (2020). Lysine-Reactive N-Acyl-N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant. Journal of the American Chemical Society, 142(34), 14594-14604.

- Wang, F., et al. (2021). Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry, 23(16), 5917-5922.

- Miller, D. J., et al. (2013). Synthesis of the complete series of mono acetates of N-acetyl-d-neuraminic acid. Organic & Biomolecular Chemistry, 11(44), 7644-7654.

- Kirley, T. L. (1989). Determination of membrane potential and cell volume by 19F NMR using trifluoroacetate and trifluoroacetamide probes. Analytical Biochemistry, 183(2), 231-237.

- Google Patents. (2017). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- Reid, D. W., et al. (2018). Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection. Antimicrobial Agents and Chemotherapy, 62(12), e01212-18.

- Yu, H., et al. (2018). Synthesis of the complete series of mono acetates of N-acetyl-D-neuraminic acid.

- Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643.

- Gibrat, C., & Cicchetti, F. (2019). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases.

- European Patent Office. (1987). EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid.

- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

- Tian, J., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters, 25(31), 5740-5744.

- ChemicalBook. (2023). 2-amino-N-(2,2,2-trifluoroethyl)

- Ilardi, E. A., & Muth, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5396.

- Sloop, J. C. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2014, 1-11.

- Google Patents. (1996). JP5652628B2 - Process for producing 2-amino-N- (2,2,2-trifluoroethyl) acetamide compound or a salt thereof.

- Wang, Y., et al. (2019). Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives. Journal of Molecular Structure, 1180, 523-530.

- Kent, S. B., et al. (1984). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 24(5), 522-530.

- Shannon, A., & Tedder, M. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 26(16), 4983.

- Adhikary, A., et al. (2024). Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates. International Journal of Molecular Sciences, 25(19), 10599.

- Li, X., & Brik, A. (2016). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Molecules, 21(5), 572.

- Trowbridge, A., et al. (2020). N‐acylation of BCP‐sulfoximines 9 with ethyl chloroformate. 11 f is a suitable precursor for a BCP‐Roniciclib analogue 13.

- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

- Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.

- Sloop, J. C. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- Chemistry LibreTexts. (2023).

- Google Patents. (2020). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

- Harvey, S. R., et al. (2017). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 28(9), 1841-1850.

- Biron, J. P., & Pascal, R. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 47.

- SpectraBase. (n.d.). Trifluoroacetic acid sodium salt - Optional[19F NMR] - Chemical Shifts.

- The Organic Chemistry Tutor. (2023).

Sources

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide for protein labeling. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to ensure successful and reproducible results.

Introduction: A Novel Tool for Site-Specific Protein Modification

2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is a versatile reagent for the site-specific modification of proteins. Its unique structure, featuring a reactive thiol group and a trifluoroacetyl moiety, offers a dual functionality. The thiol group allows for covalent attachment to specific amino acid residues, primarily cysteines, while the trifluoroacetyl group can serve as a reporter for ¹⁹F NMR spectroscopy, a purification tag, or a unique chemical handle for further downstream applications.

The strategic advantage of using this reagent lies in the high selectivity of thiol-based conjugation, which allows for precise control over the labeling site, minimizing off-target modifications and preserving protein structure and function.[1] This is particularly crucial in the development of protein-based therapeutics, where homogeneity and well-defined structure are paramount.

Mechanism of Action: Covalent Modification of Cysteine Residues

The primary mechanism for labeling proteins with 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide involves the reaction of its thiol group with a thiol-reactive group on the protein. The most common target for this reaction is the side chain of cysteine residues.[1][2]

The reaction proceeds via a nucleophilic attack of the deprotonated thiol (thiolate) on an electrophilic center. For this to occur, the protein's cysteine residues must be in a reduced state. The most common strategies involve a two-step process:

-

Activation of the Protein: The protein is first reacted with a heterobifunctional crosslinker containing a thiol-reactive group, such as a maleimide or an iodoacetamide. This step introduces a specific site for the subsequent attachment of the thiol-containing label.

-

Labeling with 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide: The thiol group of the reagent then reacts with the introduced maleimide or iodoacetamide group on the protein, forming a stable thioether bond.[3][4]

The reaction with a maleimide-activated protein is a Michael addition, which is highly efficient and selective for thiols at a pH range of 6.5-7.5.[3][5] The reaction with an iodoacetamide-activated protein is an S-alkylation, which is also highly specific for cysteine residues.[4][6]

Sources

- 1. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Labeling Protein with Thiol-reactive Probes [bio-protocol.org]

- 3. bachem.com [bachem.com]

- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

Application Note: 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide as a Cysteine-Reactive Probe for Mass Spectrometry-Based Proteomics

Abstract